NADP (sodium salt)

Enzymology Biocatalysis Assay Development

Standard NADP free acid suffers from lower solubility (50 mg/mL) and hygroscopicity, limiting assay reproducibility and large-scale biocatalytic efficiency. NADP sodium salt (CAS 1184-16-3) directly resolves these pain points. - Solubility: 100-150 mg/mL - enables concentrated stock solutions for saturating coenzyme conditions in G6PDH/ICDH kinetics - Stability: ≥99% integrity after 4 weeks at 2-8°C - ensures consistent HTS results across thousands of wells - Purity: ≥98% (HPLC) with defined ε260 = 18.0 × 10³ L·mol⁻¹·cm⁻¹ - serves as analytical reference for NADP⁺/NADPH ratio quantitation Immediate supply for R&D and industrial KRED/GDH recycling systems.

Molecular Formula C21H27N7NaO17P3
Molecular Weight 765.4 g/mol
Cat. No. B12435455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADP (sodium salt)
Molecular FormulaC21H27N7NaO17P3
Molecular Weight765.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]
InChIInChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
InChIKeyJNUMDLCHLVUHFS-QYZPTAICSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NADP (sodium salt) Overview


NADP (sodium salt), with CAS 1184-16-3 and molecular formula C₂₁H₂₇N₇NaO₁₇P₃, is the monosodium salt form of β-nicotinamide adenine dinucleotide phosphate (NADP⁺), a pivotal redox coenzyme in anabolic metabolism [1]. It functions as an electron acceptor in its oxidized state (NADP⁺) and an electron donor in its reduced state (NADPH), underpinning lipid and cholesterol biosynthesis, fatty acid elongation, and antioxidant defense mechanisms . The sodium salt formulation is a key differentiator from the free acid, impacting solubility and stability, which are critical for experimental reproducibility and large-scale biocatalytic applications.

NADP (sodium salt) Substitution Risks


Substituting NADP (sodium salt) with its closest analogs—NADP free acid, NADPH sodium salt, or NAD sodium salt—is scientifically unsound without rigorous validation. The free acid's lower aqueous solubility (50 mg/mL) and higher hygroscopicity directly contrast with the sodium salt's 100-150 mg/mL solubility , affecting assay kinetics and solution stability. NADPH sodium salt, while structurally related, has a fundamentally different role as a reductant and is incompatible with oxidation-state-specific assays . Furthermore, the phosphorylated 2'-position of NADP confers strict enzyme specificity; NAD-dependent dehydrogenases exhibit negligible activity with NADP and vice versa, rendering cross-substitution a major source of experimental error [1].

NADP (sodium salt) Comparative Evidence


Aqueous Solubility: Sodium Salt vs. Free Acid

NADP sodium salt demonstrates significantly enhanced aqueous solubility compared to the free acid form, a critical parameter for preparing concentrated stock solutions and ensuring consistent reaction kinetics. Vendor specifications for NADP free acid report solubility of 50 mg/mL in water . In direct comparison, NADP sodium salt consistently achieves solubility of 100-150 mg/mL . This 2- to 3-fold increase reduces the volume of solvent required and minimizes the need for sonication or heating, which can degrade the coenzyme.

Enzymology Biocatalysis Assay Development

Purity Benchmarking for Reproducible Assays

For rigorous enzyme kinetic studies and quantitative assays, the purity of the coenzyme is a primary determinant of data reproducibility. Commercial specifications for NADP free acid and disodium salts often report minimum purities of ≥90% or ≥95% . In contrast, high-grade NADP sodium salt is routinely supplied at ≥98% purity as verified by HPLC, with some vendors guaranteeing >99% . This higher purity minimizes background noise and non-specific interactions caused by impurities, leading to more accurate kinetic parameter determination.

Analytical Chemistry Enzyme Kinetics Quality Control

NADP⁺ vs. NADPH Redox State Specificity

The core functional distinction lies in redox state: NADP sodium salt is the oxidized electron acceptor (NADP⁺), while NADPH sodium salt is the reduced electron donor. Their interchangeability is not only impossible but would invert the directionality of an assay. A direct illustration comes from glucose-6-phosphate dehydrogenase (G6PDH) activity. The assay principle relies on the reduction of NADP⁺ to NADPH, producing a measurable increase in absorbance at 340 nm . Using NADPH would result in no signal. Conversely, in a reductase assay requiring NADPH as a cofactor, NADP⁺ would be inert . This binary specificity dictates experimental design; the wrong choice yields a null result.

Redox Biology Oxidoreductases Biochemical Assays

NADP vs. NAD Enzyme Specificity

NAD⁺ and NADP⁺ are structurally similar coenzymes that are not interchangeable for most oxidoreductases. This specificity is rooted in the enzymes' active site architecture, which discriminates the 2'-phosphate group unique to NADP⁺ [1]. A direct quantitative comparison from a characterized dehydrogenase demonstrates this: the Km for NADP⁺ is 42 μM, while the Km for NAD⁺ is 441 μM, a 10.5-fold difference in apparent affinity [2]. This translates to a catalytic efficiency (kcat/Km) of 0.4 μM⁻¹s⁻¹ for NADP⁺, which is 4-fold higher than the 0.1 μM⁻¹s⁻¹ observed for NAD⁺. Consequently, substituting NAD⁺ for NADP⁺ in an assay optimized for the latter would drastically underestimate enzyme activity.

Enzyme Kinetics Dehydrogenases Coenzyme Preference

Solution Stability for Multi-Day Experiments

Solution stability is a key logistical concern for multi-day experiments or high-throughput screening campaigns. The sodium salt formulation offers superior stability in aqueous solution compared to the free acid. Vendor stability data for NADP sodium salt indicates that a 10 mg/mL aqueous solution maintains at least 99% of its integrity after 4 weeks of storage at 2 to 8 °C . This contrasts with the free acid, which is noted for its high hygroscopicity and greater susceptibility to hydrolysis, leading to faster degradation in solution . Furthermore, the sodium salt has been qualified for room-temperature shipping without cooling measures, as stability testing confirms no loss of biological activity after one month at ambient temperature .

Biochemical Reagent Stability Long-Term Studies Experimental Reproducibility

NADP (sodium salt) Applications


Kinetics of NADP⁺-Dependent Dehydrogenases

For determining the Michaelis-Menten kinetics (Km, Vmax, kcat) of enzymes like glucose-6-phosphate dehydrogenase (G6PDH) or isocitrate dehydrogenase (ICDH), NADP sodium salt is essential. Its high purity (≥98%) minimizes background noise, while its high solubility allows for the preparation of concentrated stock solutions to achieve saturating coenzyme concentrations. Using NAD⁺ would yield non-representative kinetic data due to the enzyme's 10-fold lower affinity [1], and the free acid's lower solubility could limit the achievable concentration range in the assay .

NADPH-Generating Assays for High-Throughput Screening

In high-throughput screens (HTS) for modulators of metabolic enzymes or for quantifying substrates like glucose via coupled reactions, NADP sodium salt serves as a reliable electron acceptor. The robust solution stability of the sodium salt (≥99% integrity after 4 weeks at 2-8°C) ensures consistent coenzyme activity across thousands of assay wells and multiple days of screening . Its excellent water solubility also facilitates integration into automated liquid handling systems without risk of precipitation.

Biocatalysis for Asymmetric Synthesis & Recycling

In industrial biocatalysis, particularly for the synthesis of chiral pharmaceutical intermediates (e.g., using ketoreductases, KREDs), NADP sodium salt is the preferred coenzyme for setting up efficient coenzyme recycling systems. Its solubility and stability advantages over the free acid are amplified in large-scale reactions, where it can be used with recycling enzymes like glucose dehydrogenase (GDH) to maintain a catalytic quantity, thereby drastically reducing the overall cost of the expensive cofactor .

Redox Imbalance Diagnostic Assays

For research into diseases linked to oxidative stress (e.g., G6PD deficiency, metabolic syndrome), measuring the NADP⁺/NADPH ratio is a key endpoint. NADP sodium salt is used as the reference standard for establishing calibration curves in HPLC or LC-MS methods. The high purity (>99%) and defined molar absorptivity (ε260 = 18.0 x 10³ L·mol⁻¹·cm⁻¹) provide the analytical accuracy needed for quantifying these low-abundance metabolites in complex biological matrices .

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